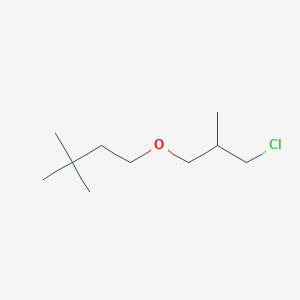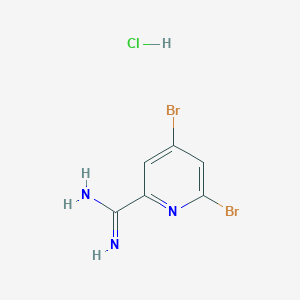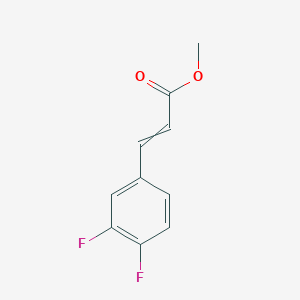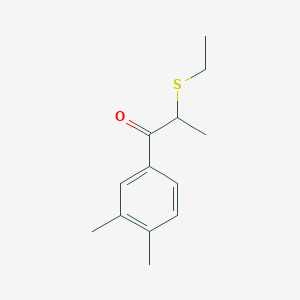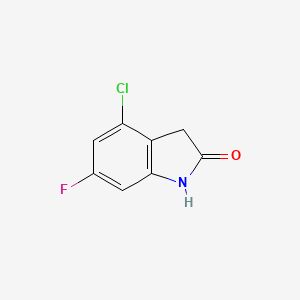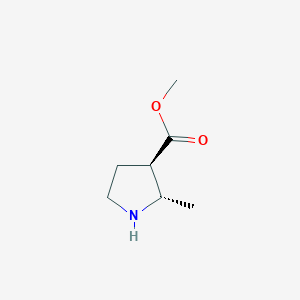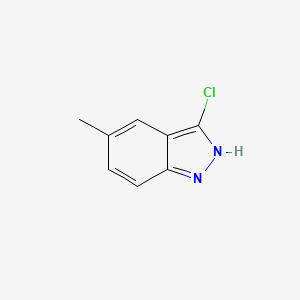
3-Chloro-5-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloroaniline with methylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired indazole compound. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 3-Chloro-5-methyl-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of N-substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
- N-substituted derivatives
- Oxidized or reduced forms of the compound
- Cyclized heterocyclic structures
科学的研究の応用
3-Chloro-5-methyl-1H-indazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival . The compound’s molecular targets and pathways can vary based on its structural modifications and the biological context in which it is used.
類似化合物との比較
- 3-Chloro-1H-indazole
- 5-Methyl-1H-indazole
- 3-Bromo-5-methyl-1H-indazole
Comparison: 3-Chloro-5-methyl-1H-indazole is unique due to the presence of both a chlorine atom and a methyl group on the indazole ring. This combination of substituents can influence the compound’s reactivity and biological activity. For instance, the chlorine atom can participate in nucleophilic substitution reactions, while the methyl group can affect the compound’s lipophilicity and binding affinity to biological targets .
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
3-chloro-5-methyl-2H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) |
InChIキー |
DVTKFHDZGBPPRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NN=C2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



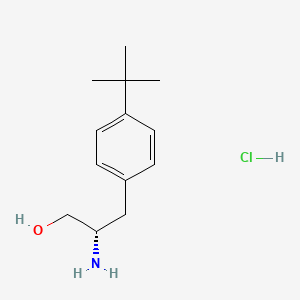

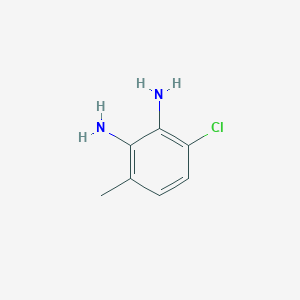
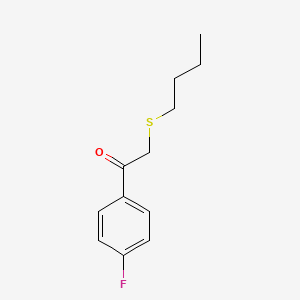
![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)
